molecular formula C27H56O2S B14612639 1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL CAS No. 59852-51-6

1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL

Cat. No.: B14612639
CAS No.: 59852-51-6
M. Wt: 444.8 g/mol
InChI Key: FBQXWFCIVOKSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL is an organic compound characterized by the presence of both ether and thiol functional groups. This compound is notable for its surfactant properties, making it useful in various industrial applications, including detergents and emulsifiers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL typically involves a multi-step process:

    Etherification: The initial step involves the etherification of dodecanol with an appropriate alkylating agent to form dodecyloxy derivatives.

    Thioetherification: The next step involves the reaction of the dodecyloxy derivative with a thiol compound, such as dodecanethiol, under basic conditions to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ether group can be reduced under specific conditions to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ether or thiol sites.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride for reduction reactions.

    Nucleophiles: Halides or other nucleophiles for substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

    Biology: Employed in the formulation of biological assays and as a component in cell lysis buffers.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The mechanism of action of 1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL is primarily related to its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic substances. This property is exploited in various applications, including emulsification and solubilization processes.

Molecular Targets and Pathways:

    Cell Membranes: The compound can interact with lipid bilayers, disrupting membrane integrity and facilitating the release of intracellular contents.

    Proteins: It can bind to hydrophobic regions of proteins, altering their conformation and activity.

Comparison with Similar Compounds

    1-(Dodecyloxy)-2-(dodecylsulfanyl)ethane: Similar structure but with a shorter carbon chain.

    1-(Dodecyloxy)-3-(dodecylsulfanyl)butane: Similar structure but with a longer carbon chain.

Uniqueness: 1-(Dodecyloxy)-3-(dodecylsulfanyl)propan-2-OL is unique due to its specific combination of ether and thiol groups, which confer distinct surfactant properties. Its ability to form stable micelles and interact with both hydrophobic and hydrophilic substances makes it particularly valuable in various applications.

Properties

CAS No.

59852-51-6

Molecular Formula

C27H56O2S

Molecular Weight

444.8 g/mol

IUPAC Name

1-dodecoxy-3-dodecylsulfanylpropan-2-ol

InChI

InChI=1S/C27H56O2S/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27(28)26-30-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3

InChI Key

FBQXWFCIVOKSOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(CSCCCCCCCCCCCC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.